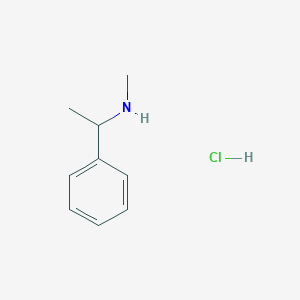

N-Methyl-1-phenylethanamine hydrochloride

Descripción general

Descripción

N-Methyl-1-phenylethanamine hydrochloride is a chemical compound with the molecular formula C9H14ClN. It is a hydrochloride salt of N-Methyl-1-phenylethanamine, which is a derivative of phenethylamine. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Methyl-1-phenylethanamine hydrochloride can be synthesized through several methods. One common method involves the reductive amination of acetophenone with methylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions usually involve a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors. The final product is typically purified through recrystallization or other separation techniques to obtain the hydrochloride salt in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-1-phenylethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of phenylacetone or benzaldehyde.

Reduction: Formation of N,N-dimethyl-1-phenylethanamine.

Substitution: Formation of azido or cyano derivatives.

Aplicaciones Científicas De Investigación

N-Methyl-1-phenylethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential effects on biological systems, including its role as a neuromodulator.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

N-Methyl-1-phenylethanamine hydrochloride exerts its effects by interacting with trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. This interaction modulates the release and reuptake of monoamine neurotransmitters, affecting various physiological processes. The compound’s mechanism of action is similar to that of other phenethylamine derivatives, influencing neurotransmission and neuromodulation.

Comparación Con Compuestos Similares

Similar Compounds

N-Methylphenethylamine: A positional isomer with similar pharmacological properties.

N,N-Dimethyl-1-phenylethanamine: A derivative with two methyl groups attached to the nitrogen atom.

Methylhexanamine hydrochloride: Another amine derivative with stimulant properties.

Uniqueness

N-Methyl-1-phenylethanamine hydrochloride is unique due to its specific molecular structure, which allows it to interact with TAAR1 and VMAT2 effectively. This interaction distinguishes it from other similar compounds and contributes to its specific pharmacological profile.

Actividad Biológica

N-Methyl-1-phenylethanamine hydrochloride, also known as NMPEA, is a compound of significant interest due to its biological activity, particularly as a neuromodulator and its interactions with various receptors in the human body. This article delves into its biosynthesis, pharmacological effects, toxicology, and relevant case studies.

- Molecular Formula : C₉H₁₄ClN

- Molecular Weight : 171.67 g/mol

- Appearance : Colorless liquid

- Melting Point : 162–164 °C (as hydrochloride salt)

Biosynthesis

NMPEA is derived from phenethylamine (PEA) through the action of phenylethanolamine N-methyltransferase. This process significantly enhances the effects of PEA by converting it into NMPEA, which is then metabolized by monoamine oxidases (MAO) into various metabolites. The presence of NMPEA has been detected in human urine at low concentrations and in certain plant species like Acacia .

Neuromodulation

NMPEA acts as a trace amine neuromodulator and is a potent agonist for human trace amine-associated receptor 1 (hTAAR1). Its pharmacodynamics are comparable to those of amphetamine and PEA, influencing mood and behavior through dopaminergic pathways .

Stimulant Properties

Research indicates that NMPEA exhibits stimulant effects similar to those of amphetamines. For instance, studies involving self-administration in rats demonstrated that NMPEA promotes active responses indicative of reinforcing effects, suggesting its potential for abuse . The compound's potency as a pressor is noted to be approximately 1/350th that of epinephrine .

Toxicology

Toxicological assessments reveal that the minimum lethal dose (LD50) for NMPEA varies based on administration routes:

- Intraperitoneal (i.p.) : 203 mg/kg

- Oral : 685 mg/kg

- Intravenous (i.v.) : 90 mg/kg

These findings highlight the compound's potential risks, particularly in high doses or with improper use .

Self-Administration Studies

In a controlled study involving male rats trained for drug self-administration, NMPEA was administered at varying doses. Results indicated an inverted U-shaped dose-response curve, where moderate doses elicited significant active responses compared to saline controls. This suggests that NMPEA has reinforcing properties akin to other stimulants .

Comparative Analysis with Other Compounds

| Compound | LD50 (mg/kg) i.p. | LD50 (mg/kg) Oral | Reinforcing Effect |

|---|---|---|---|

| NMPEA | 203 | 685 | Yes |

| Amphetamine | 50 | 15 | Yes |

| PEA | Not established | Not established | Moderate |

This table illustrates the relative toxicity and reinforcing effects of NMPEA compared to other well-known stimulants.

Propiedades

IUPAC Name |

N-methyl-1-phenylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-8(10-2)9-6-4-3-5-7-9;/h3-8,10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMUXERMQYHMJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639968 | |

| Record name | N-Methyl-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10408-89-6 | |

| Record name | N-Methyl-1-phenylethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-phenylethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-1-PHENYLETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR684460XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.